

BMS-690154 receptor tyrosine kinase inhibitor

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Compound Focus: **BMS-690154**

Cat. No.: S1802554

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BMS-690154 Profile and Related Compound

The table below summarizes the available information on **BMS-690154** and its relation to the investigational drug BMS-690514.

Attribute	BMS-690154	BMS-690514 (Related Compound)
Drug Type	Pyrrolotriazine-based small molecule [1]	Pyrrolotriazine-based small molecule [2]
Mechanism of Action	Pan-inhibitor of receptor tyrosine kinases; binds to HER1, HER2, and VEGFR-2 [1]	Oral inhibitor of EGFR/HER1, HER2, HER4, and VEGFR-1, -2, -3 [3]
Primary Target	HER1 (EGFR), HER2, VEGFR-2 [1]	EGFR, VEGFR-1/-2/-3, HER2, HER4 [3]
Indication	Potential antineoplastic activity [1]	Investigated for advanced solid tumours, NSCLC, and breast cancer [3] [2]
Development Status	No data from search results	Phase I-IIa clinical trials completed [3]
Key Quantitative Data	No quantitative data available	MTD: 200 mg daily [3]. Disease control rate: 43.3% (erlotinib-naïve NSCLC), 22.6% (erlotinib-resistant NSCLC) [3]

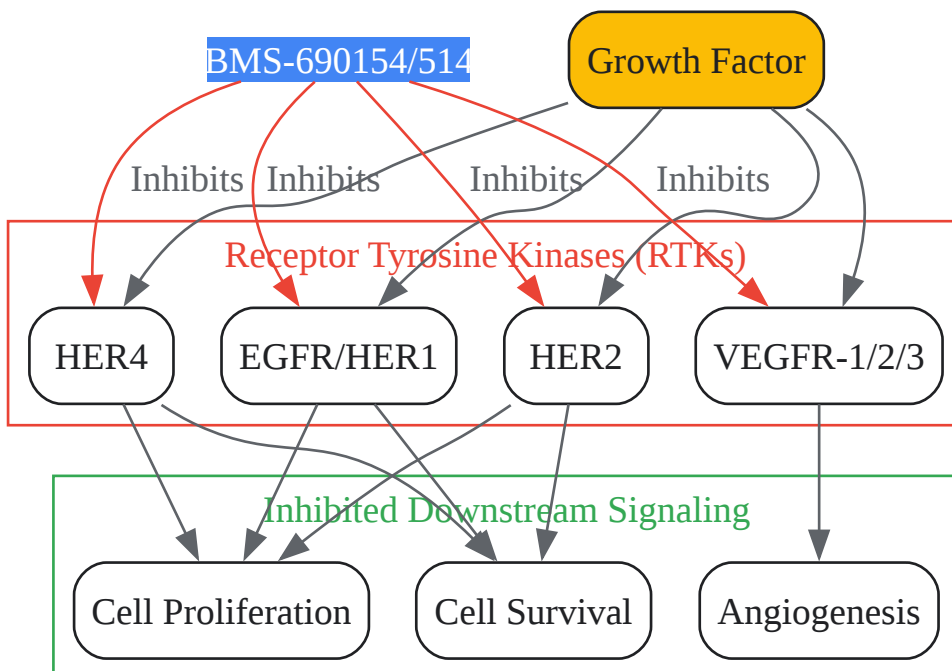
Experimental and Clinical Data for BMS-690514

Since information on **BMS-690154** is sparse, the data for BMS-690514 from a Phase I-IIa clinical trial provides insight into this class of drugs [3].

- **Clinical Trial Design:** The study was designed to identify the **maximum tolerated dose (MTD)** and assess the safety and antitumour activity of BMS-690514 in patients with advanced or metastatic solid tumours. The Phase IIa part focused on patients with advanced non-small cell lung cancer (NSCLC), both erlotinib-naïve and erlotinib-resistant [3].
- **Key Findings:** The MTD was determined to be **200 mg administered once daily**. The most frequent treatment-related adverse events were diarrhoea and acneiform rash. The study concluded that BMS-690514 has a manageable safety profile and shows antitumour activity in NSCLC patients, including those with EGFR mutations that confer resistance to erlotinib [3].

Mechanism of Action and Signaling Pathway

The multi-targeted mechanism of these compounds simultaneously inhibits pathways critical for tumour growth (via EGFR/HER) and vascularisation (via VEGFR). The following diagram illustrates the core signaling pathways that **BMS-690154** and BMS-690514 are designed to inhibit.



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Core signaling pathways inhibited by **BMS-690154** and BMS-690514

Suggestions for Further Research

The publicly available information on **BMS-690154** is very limited. To conduct a more in-depth investigation, consider these approaches:

- **Refine Your Search:** The development code **BMS-690154** might be a distinct compound from **BMS-690514**, or it could be an earlier code that was later standardized. Searching for both terms may yield more complete information.
- **Consult Specialized Databases:** For comprehensive data on investigational drugs, access specialized databases like **Thomson Reuters Cortellis**, **Citeline**, or **Integrity**. These are standard tools for drug development professionals but are often subscription-based.
- **Review Related Patent Literature:** Search global patent databases (such as the USPTO, WIPO, or EPO) using the compound codes or its structure. Patent filings often contain the most detailed experimental data available publicly.

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References

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2. -690514: Uses, Interactions, Mechanism of... | DrugBank Online BMS [go.drugbank.com]
3. Phase I-IIa study of BMS -690514, an EGFR, HER-2 and -4 and... [pubmed.ncbi.nlm.nih.gov]

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